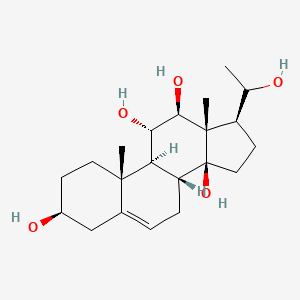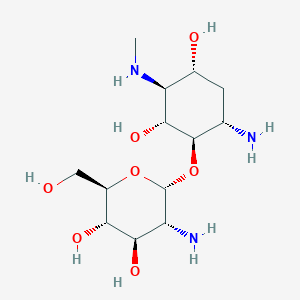
2-Methylpiperidine hydrochloride
描述
2-Methylpiperidine hydrochloride is an organic compound with the molecular formula C₆H₁₄ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and pharmaceutical applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylpiperidine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of piperidine with methyl iodide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol.
Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow synthesis. This method involves the use of a stainless steel column packed with a catalyst, such as Raney nickel, to facilitate the reaction. The process is efficient and allows for large-scale production of the compound.
化学反应分析
Types of Reactions: 2-Methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylpiperidone using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form 2-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as sodium azide or sodium cyanide in an organic solvent.
Major Products Formed:
Oxidation: 2-Methylpiperidone.
Reduction: 2-Methylpiperidine.
Substitution: Corresponding substituted piperidine derivatives.
科学研究应用
2-Methylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with piperidine moieties.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylpiperidine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand for certain receptors, modulating their activity. It can also participate in enzyme-catalyzed reactions, influencing metabolic pathways. The specific mechanism depends on the context in which the compound is used.
相似化合物的比较
2-Methylpiperidine hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
Piperidine: A parent compound with a similar structure but without the methyl group.
2-Methylpiperidine: The free base form of this compound.
4-Methylpiperidine: A structural isomer with the methyl group at a different position.
Compared to these compounds, this compound offers distinct reactivity and solubility characteristics, making it valuable in specific applications.
属性
IUPAC Name |
2-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILCQNXKQKRGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481545 | |
| Record name | 2-Methylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5119-88-0 | |
| Record name | 5119-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methylpiperidine hydrochloride in the synthesis described in the research paper?
A1: In the study titled "Umsetzungen von 0,3-Dialkyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-onen; Darstellung von P(III)-Derivaten" [1, 2], this compound is used as a reagent to substitute the chlorine atom in 1,3-dimethyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-one (compound 1) with a 2-methylpiperidinyl group, yielding the P-substituted derivative (compound 4).
Q2: Can you elaborate on the structural characteristics of this compound relevant to this reaction?
A2: this compound is a secondary amine hydrochloride salt. The secondary amine group plays a crucial role in the substitution reaction. The nitrogen atom in the amine group acts as a nucleophile, attacking the electrophilic phosphorus atom in compound 1 and displacing the chlorine atom. This nucleophilic substitution is a common method for modifying organophosphorus compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,4S,5R,6S,8R,9S,13S,16S,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252305.png)
![(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1252306.png)
![trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1252310.png)




![[(1S,1'R,2'S,5R,6S,6'S,9R)-2'-formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252316.png)



